molecular formula C8H2F6N2O B3051374 2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile CAS No. 3335-15-7

2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B3051374
CAS No.: 3335-15-7
M. Wt: 256.10
InChI Key: DGJXLZTURIWFSZ-UHFFFAOYSA-N
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Description

2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound known for its unique chemical structure and properties. This compound contains a pyridine ring substituted with trifluoromethyl groups, a nitrile group, and an oxo group, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as trifluoromethyl-substituted ketones and nitriles can be reacted in the presence of a base and a suitable solvent to form the desired pyridine ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The trifluoromethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism by which 2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and reach its targets. The nitrile and oxo groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile: Similar structure but with methyl groups instead of trifluoromethyl groups.

    2-Oxo-4,6-dichloro-1,2-dihydropyridine-3-carbonitrile: Contains chloro groups instead of trifluoromethyl groups.

Uniqueness

2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-oxo-4,6-bis(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6N2O/c9-7(10,11)4-1-5(8(12,13)14)16-6(17)3(4)2-15/h1H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJXLZTURIWFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1C(F)(F)F)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693195
Record name 2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3335-15-7
Record name 2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 3
2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 4
2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 5
2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 6
2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

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